4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide
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Overview
Description
4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a molecular formula of C10H12N2O3S and a molecular weight of 240.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide typically involves the reaction of 3-methyl-5-oxo-1-imidazolidine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide
- 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
- Benzeneacetamide, N-[4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-1-imidazolidinyl]
Uniqueness
4-(3-Methyl-5-oxo-1-imidazolidinyl)benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2066-71-9 |
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Molecular Formula |
C10H13N3O3S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
4-(3-methyl-5-oxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13N3O3S/c1-12-6-10(14)13(7-12)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6-7H2,1H3,(H2,11,15,16) |
InChI Key |
RKAGCCDQKAXCQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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